molecular formula C9H12ClN3O2 B6358199 tert-Butyl N-(6-chloropyridazin-4-yl)carbamate CAS No. 1416146-92-3

tert-Butyl N-(6-chloropyridazin-4-yl)carbamate

Cat. No.: B6358199
CAS No.: 1416146-92-3
M. Wt: 229.66 g/mol
InChI Key: VNXKTNHBFSAPJL-UHFFFAOYSA-N
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Description

Tert-Butyl N-(6-chloropyridazin-4-yl)carbamate is a chemical compound with the molecular formula C12H14ClN3O2 and a molecular weight of 229.66 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-Butyl N-(6-chloropyridazin-4-yl)carbamate typically involves the reaction of 6-chloropyridazin-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures (around 80°C) for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tert-Butyl N-(6-chloropyridazin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-Butyl N-(6-chloropyridazin-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-(6-chloropyridazin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Tert-Butyl N-(6-chloropyridazin-4-yl)carbamate can be compared with other similar compounds, such as:

    Tert-Butyl N-(6-chloropyridazin-3-yl)carbamate: This compound has a similar structure but differs in the position of the chlorine atom on the pyridazine ring.

    Tert-Butyl (tert-butoxycarbonyl)(6-chloropyridazin-4-yl)carbamate: This compound has an additional tert-butoxycarbonyl group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(6-chloropyridazin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)12-6-4-7(10)13-11-5-6/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXKTNHBFSAPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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